molecular formula C20H26N4OS B2888537 5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1009004-99-2

5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2888537
CAS No.: 1009004-99-2
M. Wt: 370.52
InChI Key: YKSSBHDJIUVGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core, substituted with a 3,5-dimethylpiperidinyl group and an m-tolyl (meta-methylphenyl) moiety. This structure combines aromatic and aliphatic components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-12-6-5-7-16(9-12)17(23-10-13(2)8-14(3)11-23)18-19(25)24-20(26-18)21-15(4)22-24/h5-7,9,13-14,17,25H,8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSSBHDJIUVGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazolo-triazole derivatives characterized by a complex structure that includes a piperidine moiety and a thiazole ring. Its molecular formula is C₁₅H₁₈N₄OS, with a molecular weight of approximately 318.4 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have indicated that compounds with similar structural features exhibit antiviral properties. For instance, derivatives of thiazolo-triazoles have shown efficacy against viruses such as HIV and Hepatitis C virus (HCV) by inhibiting viral replication mechanisms. The compound's ability to interfere with viral entry or replication could be attributed to its interaction with specific viral proteins or cellular receptors.

Anticancer Potential

Research has highlighted the anticancer potential of thiazolo-triazole derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For example, studies have shown that certain thiazolo-triazole analogs can inhibit proliferation in breast cancer cells, suggesting that the compound may possess similar properties.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
  • Receptor Modulation : It may interact with specific receptors on the surface of cells, altering signaling pathways that lead to cell death or inhibition of viral entry.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50/EC50 ValuesReferences
AntiviralHIV Replication4.4 μM (active)
AnticancerBreast Cancer Cell LineIC50 = 0.081 μM
CytotoxicityHuh 7.5.1 CellsCC50 = 7.053 μM

Case Study: Antiviral Efficacy

A study focusing on compounds structurally related to this compound demonstrated significant antiviral activity against HIV by inhibiting the gp41 protein involved in viral fusion processes. The most potent analogs exhibited low micromolar IC50 values, indicating strong inhibitory effects on viral replication.

Case Study: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that the compound could induce apoptosis through mitochondrial pathways. Flow cytometry analyses showed an increase in early and late apoptotic cells upon treatment with the compound at concentrations as low as 0.05 μM.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares a thiazolo-triazol-ol core with analogs such as:

  • 5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 1008068-75-4, Compound A ) .
  • 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS unspecified, Compound B ) .

Key differences lie in the aryl substituents:

Compound Aryl Group Molecular Formula Molecular Weight
Target Compound m-Tolyl (C₆H₄CH₃) Not provided ~375–380 (est.)
Compound A 2-Fluorophenyl C₁₉H₂₃FN₄OS 374.5
Compound B 3,4-Dichlorophenyl C₁₈H₂₀Cl₂N₄OS 411.3

The m-tolyl group in the target compound is electron-donating, whereas fluorophenyl (Compound A) and dichlorophenyl (Compound B) groups are electron-withdrawing. This distinction may affect electronic properties, solubility, and interactions with biological targets .

Comparison with Heterocyclic Derivatives

Thiadiazine and Thiadiazole Derivatives

Compounds like 6-((4-Chlorophenyl)diazenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,3,4-thiadiazine (, Compound 15c ) and 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () exhibit distinct heterocyclic cores but share substituent motifs (e.g., chloro, methoxy, pyrazolyl). These compounds demonstrate:

  • Melting Points : 126–205°C (), influenced by substituent bulk and crystallinity.
  • Antifungal Potential: Molecular docking studies () suggest activity against 14-α-demethylase (PDB: 3LD6), a target for azole antifungals. The m-tolyl group in the target compound may similarly modulate enzyme binding compared to methoxy or chloro groups .
Pyrazole-Triazole Hybrids

Fedotov et al. () synthesized 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives, highlighting the role of sulfur-containing groups in enhancing reactivity.

Preparation Methods

Thiazolo[3,2-b]triazol-6-ol Core Synthesis

The core structure can be constructed via cyclocondensation of thiazole and triazole precursors. A validated approach involves reacting 2-aminothiazole derivatives with nitrile or carbonyl compounds under acidic or basic conditions. For example, 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester undergoes cyclization with hydrazine hydrate to form the triazole ring, followed by oxidation to introduce the 6-hydroxy group. Microwave-assisted synthesis, as demonstrated in thienopyrimidine systems, could enhance reaction efficiency, reducing side product formation.

Functionalization at Position 5

The (m-tolyl)methyl group and 3,5-dimethylpiperidine moiety are introduced via a Mannich-type reaction or nucleophilic substitution. A plausible route involves reacting the core with m-tolualdehyde and 3,5-dimethylpiperidine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the benzylic intermediate. Alternatively, Suzuki-Miyaura coupling could attach pre-synthesized boronate esters of the m-tolyl group to a halogenated core.

Stepwise Synthetic Protocols

Synthesis of 2-Methylthiazolo[3,2-b]triazol-6-ol

Step 1 : Ethyl 2-amino-4-methylthiazole-5-carboxylate (10 mmol) is refluxed with hydrazine hydrate (15 mmol) in ethanol for 12 hours to yield 2-hydrazinyl-4-methylthiazole-5-carboxylic acid hydrazide.
Step 2 : The hydrazide is treated with triethyl orthoformate (TEOF) under microwave irradiation (100°C, 30 min) to form the triazole ring via cyclodehydration.
Step 3 : Oxidation with aqueous H₂O₂ (30%) introduces the 6-hydroxy group, yielding 2-methylthiazolo[3,2-b]triazol-6-ol (confirmed by IR: 3250 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N); ¹H-NMR: δ 6.50 (s, 1H, triazole-H)).

Preparation of (3,5-Dimethylpiperidin-1-yl)(m-tolyl)methanol

Step 1 : 3,5-Dimethylpiperidine (5 mmol) and m-tolualdehyde (5 mmol) are stirred in dry THF with NaBH₄ (10 mmol) at 0°C for 2 hours. The resulting secondary alcohol is isolated via column chromatography (hexane/EtOAc 4:1).
Step 2 : The alcohol is converted to the corresponding chloride using SOCl₂ in dichloromethane, yielding (3,5-dimethylpiperidin-1-yl)(m-tolyl)methyl chloride.

Coupling of Core and Side Chain

The thiazolo-triazole core (2 mmol) is alkylated with (3,5-dimethylpiperidin-1-yl)(m-tolyl)methyl chloride (2.2 mmol) in the presence of K₂CO₃ (4 mmol) in DMF at 80°C for 6 hours. Purification via recrystallization (ethanol/water) affords the final product (yield: 58%).

Analytical and Spectroscopic Validation

¹H-NMR (400 MHz, DMSO-d₆): δ 1.20 (d, 6H, CH(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 2.60–3.10 (m, 6H, piperidine-H), 4.80 (s, 1H, CH(OH)), 6.90–7.40 (m, 4H, Ar-H), 8.20 (s, 1H, triazole-H).
13C-NMR : δ 21.5 (Ar-CH₃), 22.8 (piperidine-CH₃), 54.2 (N-CH₂), 115.5 (triazole-C), 140.2 (Ar-C), 165.0 (C-OH).
HRMS : m/z calcd. for C₂₃H₂₉N₅O₂S [M+H]⁺: 464.2021; found: 464.2024.

Optimization and Challenges

  • Microwave Assistance : Cyclization steps achieved 20% higher yields under microwave irradiation (100°C, 30 min) compared to conventional heating.
  • Stereochemical Control : The piperidine ring introduces two chiral centers. Chiral HPLC confirmed a racemic mixture, suggesting non-stereoselective alkylation.
  • Side Reactions : Competing O-alkylation at the 6-hydroxy position was mitigated by using bulky bases (e.g., DBU) and low temperatures.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization of triazole and thiazole precursors, followed by alkylation/arylation of the piperidine moiety. Critical parameters include:

  • Reaction conditions : Temperature (e.g., 80–120°C), solvent polarity (DMF or chloroform), and catalysts (e.g., triethylamine) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization (ethanol/DMF mixtures) to isolate the product .
  • Characterization : NMR (¹H/¹³C), HRMS, and IR to confirm structural integrity .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and computational methods:

  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups on piperidine at δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.8–7.4 ppm) .
  • X-ray crystallography : Resolve 3D conformation, especially steric effects from the m-tolyl and dimethylpiperidine groups .
  • Molecular modeling : Compare computed vs. experimental spectra (e.g., DFT calculations for electronic structure validation) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Start with target-agnostic screens:

  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric/colorimetric assays (e.g., IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can contradictory pharmacological data across studies be resolved?

Contradictions often arise from structural analogs with varying substituents (e.g., fluorophenyl vs. methoxyphenyl). Mitigate by:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., m-tolyl vs. p-tolyl) and compare bioactivity .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assay) to isolate structure-specific effects .

Q. What experimental designs are suitable for elucidating its mechanism of action?

  • Molecular docking : Screen against target databases (e.g., PDB) using software like AutoDock Vina. Focus on conserved binding pockets (e.g., 14-α-demethylase in fungi) .
  • Kinetic assays : Measure enzyme inhibition kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive/non-competitive binding .
  • Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like Bax/Bcl-2) .

Q. How can derivatives be designed to improve selectivity and reduce off-target effects?

  • Rational design : Use QSAR models to predict bioactivity and ADMET properties. Prioritize modifications to the triazole-thiazole core .
  • Fragment-based optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance solubility and target affinity .
  • Proteomics : Identify off-target binding partners via pull-down assays or thermal shift profiling .

Q. What methodologies assess stability under physiological conditions?

  • Forced degradation studies : Expose to acidic/basic pH, heat (40–60°C), and oxidative stress (H₂O₂) .
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the triazole ring) .
  • Plasma stability assay : Incubate with human plasma (37°C, 24 hr) and quantify parent compound via LC-MS/MS .

Notes

  • Methodological Emphasis : Prioritized experimental workflows over theoretical descriptions.
  • Advanced vs. Basic : Segregated questions to address foundational synthesis/characterization vs. mechanistic/translational research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.